An In-depth Technical Guide to Ethyl (S)-4-chloro-3-hydroxybutyrate: Properties, Synthesis, and Applications
An In-depth Technical Guide to Ethyl (S)-4-chloro-3-hydroxybutyrate: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Ethyl (S)-4-chloro-3-hydroxybutyrate. It is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This document details experimental protocols for its synthesis and analysis and explores its critical role as a chiral building block in the pharmaceutical industry.
Core Physical and Chemical Properties
Ethyl (S)-4-chloro-3-hydroxybutyrate is a chiral organic compound that serves as a key intermediate in the synthesis of various pharmaceuticals.[1] It is a colorless to light orange or yellow clear liquid at room temperature.[2]
Structural and General Properties
| Property | Value | Reference |
| CAS Number | 86728-85-0 | [2] |
| Molecular Formula | C₆H₁₁ClO₃ | [3] |
| Molecular Weight | 166.60 g/mol | [3] |
| Appearance | Colorless to light orange to yellow clear liquid | [2] |
| IUPAC Name | ethyl (3S)-4-chloro-3-hydroxybutanoate | [1] |
| Synonyms | (S)-4-Chloro-3-hydroxybutyric Acid Ethyl Ester, Ethyl (S)-(-)-4-chloro-3-hydroxybutyrate | [2][3] |
| SMILES | CCOC(=O)C--INVALID-LINK--CCl | [4] |
| InChI Key | ZAJNMXDBJKCCAT-YFKPBYRVSA-N | [4] |
Physicochemical Data
| Property | Value | Conditions | Reference |
| Boiling Point | 93-95 °C | 5 mmHg | [4] |
| Density | 1.19 g/mL | 25 °C | [4] |
| Refractive Index | 1.453 | 20 °C | [4] |
| Optical Rotation | -13.0 to -16.0° | neat | [2] |
| Flash Point | 113 °C | closed cup | [4] |
| Solubility | Information not widely available, but used in aqueous/organic biphasic systems. | [5] |
Spectral Data
| Spectroscopy | Key Peaks and Interpretation |
| ¹H NMR | The proton NMR spectrum will show characteristic signals for the ethyl group (a triplet and a quartet), a multiplet for the chiral center proton, and signals for the methylene (B1212753) protons adjacent to the carbonyl and chloro groups. |
| ¹³C NMR | The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the carbon bearing the hydroxyl group, the carbon attached to the chlorine atom, the methylene carbon of the butyrate (B1204436) chain, and the two carbons of the ethyl ester group. |
| FTIR | The infrared spectrum exhibits a broad absorption band around 3400 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group, a strong peak around 1735 cm⁻¹ for the C=O stretching of the ester, and C-H stretching vibrations in the 2850-3000 cm⁻¹ region. |
Experimental Protocols
Chemical Synthesis: Reduction of Ethyl 4-chloroacetoacetate
This protocol describes the synthesis of ethyl (S)-4-chloro-3-hydroxybutyrate via the chemical reduction of ethyl 4-chloroacetoacetate using sodium borohydride (B1222165).[2]
Materials:
-
Ethyl 4-chloroacetoacetate
-
Absolute ethanol
-
Sodium borohydride
-
Glacial acetic acid
-
Anhydrous sodium sulfate (B86663)
-
Purified water
Procedure:
-
In a 1L reaction flask, dissolve 50g of ethyl 4-chloroacetoacetate in 300ml of absolute ethanol.
-
Cool the solution to -10°C.
-
Add 3.0 g of sodium borohydride in portions, maintaining the temperature between -10 and -5°C.
-
After the addition is complete, allow the reaction to proceed for 1 hour at -10 to -5°C.
-
Add 10 g of anhydrous sodium sulfate and neutralize the reaction mixture to pH 7 with approximately 4 ml of glacial acetic acid. Stir for 10 minutes.
-
Filter the mixture to remove the salts.
-
Concentrate the filtrate under reduced pressure until no more distillate is observed. Cool the residue to 25-30°C.
-
Add 200ml of dichloromethane and stir for 10 minutes.
-
Wash the organic phase twice with 40ml of purified water.
-
Dry the organic phase with 20g of anhydrous sodium sulfate for 2 hours.
-
Concentrate the solution to remove dichloromethane, yielding the crude product.
-
Purify the crude product by vacuum distillation to obtain high-purity ethyl 4-chloro-3-hydroxybutyrate.[2]
Biocatalytic Synthesis: Asymmetric Reduction
This method utilizes a ketoreductase enzyme for the stereoselective reduction of ethyl 4-chloro-3-oxobutanoate (COBE), often with a cofactor regeneration system.[1][6]
Materials:
-
Ethyl 4-chloro-3-oxobutanoate (COBE)
-
Recombinant E. coli cells co-expressing a ketoreductase and glucose dehydrogenase
-
Phosphate buffer (pH 7.0-9.0)
-
Toluene
-
Isopropanol
-
NADPH (cofactor)
Procedure:
-
Prepare an aqueous phase buffer solution (pH 7.0-9.0).
-
In a reaction vessel, combine the buffer, toluene, isopropanol, COBE, recombinant ketoreductase, and NADPH.
-
Stir the reaction mixture at a controlled temperature (e.g., 25-45°C).
-
Monitor the reaction progress using gas chromatography (GC) or HPLC-MS.
-
Once the conversion of COBE is greater than 99%, partially remove the solvent under reduced pressure to obtain a reaction solution containing the product.
-
The product can then be extracted and purified.
Analytical Method: Chiral Gas Chromatography for Enantiomeric Excess (ee) Determination
This protocol outlines a method for determining the enantiomeric purity of ethyl (S)-4-chloro-3-hydroxybutyrate using chiral gas chromatography.[7]
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Chiral capillary column: GC/CP-Chirasil-DexCB
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., ethyl acetate).
-
GC Conditions:
-
Injector Temperature: 280 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 110 °C, hold for 2 minutes.
-
Ramp: Increase to 160 °C at a rate of 2 °C/minute.
-
Hold: Maintain at 160 °C for 2 minutes.
-
-
Injection Volume: 10 µL
-
-
Analysis: The two enantiomers will have different retention times on the chiral column, allowing for their separation and quantification. The enantiomeric excess (ee) can be calculated from the peak areas of the (S) and (R) enantiomers.
Spectroscopic Analysis: ¹H NMR
Sample Preparation:
-
Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[8][9]
-
Ensure the sample is fully dissolved and the solution is homogeneous.
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).
-
The spectrum should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Spectroscopic Analysis: ATR-FTIR
Sample Preparation:
-
Place a drop of the neat liquid sample directly onto the ATR crystal.[10]
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.[10]
-
Acquire the sample spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).[11]
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.[4]
Applications in Drug Development
Ethyl (S)-4-chloro-3-hydroxybutyrate is a crucial chiral building block in the synthesis of several active pharmaceutical ingredients (APIs). Its primary application is in the production of the blockbuster cholesterol-lowering drug, Atorvastatin (Lipitor®).[1] It provides the necessary stereochemistry for the side chain of the drug molecule.
Visualizations
Chemical Synthesis Workflow
Caption: Chemical synthesis workflow.
Role in Atorvastatin Synthesis
Caption: Role in Atorvastatin synthesis.
References
- 1. Ethyl S-4-Chloro-3-Hydroxybutyrate: Bioreduction Synthesis & Production Enhancement_Chemicalbook [chemicalbook.com]
- 2. Preparation method of high-purity ethyl 4-chloro-3-hydroxybutyrate - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN113292426A - Method for preparing ethyl 3-hydroxy-4-chlorobutyrate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. WO2014075447A1 - Biological preparation method of ethyl (r)-4-cyano-hydroxybutanoate - Google Patents [patents.google.com]
- 7. CN109943597B - Method for preparing ethyl s-4-chloro-3-hydroxybutyrate by coupling extraction of enzyme membrane reactor - Google Patents [patents.google.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. organomation.com [organomation.com]
- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. drawellanalytical.com [drawellanalytical.com]
